N-Decanoyl-DL-homoserine lactone is a member of a group of molecules called N-acyl homoserine lactones (AHLs). AHLs play a crucial role in a cell-to-cell communication system known as quorum sensing in gram-negative bacteria [].
Bacteria use quorum sensing to monitor their population density. As the bacterial population grows, the concentration of AHLs in the surrounding environment increases. When the AHL concentration reaches a certain threshold, it triggers a coordinated response within the bacterial population. This response can involve changes in gene expression, leading to the activation of various cellular processes, such as:
N-Decanoyl-DL-HSL, along with other AHLs, is used as a research tool to study various aspects of quorum sensing in bacteria. Here are some specific applications:
N-Decanoyl-DL-homoserine lactone is a member of the N-acyl homoserine lactones family, which are important signaling molecules in quorum sensing for many Gram-negative bacteria. Its chemical formula is C₁₄H₂₅NO₃, and it is characterized by a homoserine lactone structure that is acylated with a decanoyl group. This compound plays a crucial role in bacterial communication, influencing various physiological processes such as biofilm formation, virulence, and bioluminescence.
These reactions contribute to its functionality in biological systems and its utility in synthetic chemistry.
N-Decanoyl-DL-homoserine lactone exhibits significant biological activity:
N-Decanoyl-DL-homoserine lactone can be synthesized through several methods:
The applications of N-Decanoyl-DL-homoserine lactone span various fields:
Interaction studies involving N-Decanoyl-DL-homoserine lactone focus on its effects on microbial communities and individual species:
N-Decanoyl-DL-homoserine lactone shares structural and functional similarities with other N-acyl homoserine lactones. Here are some comparable compounds:
N-Decanoyl-DL-homoserine lactone is particularly unique due to its chain length, which allows for specific interactions within microbial communities that shorter or longer chain homologs may not achieve. Its ability to modulate both oxidative stress responses and biofilm development makes it a critical compound for understanding bacterial communication and pathogenicity.
AHLs are small diffusible molecules that mediate QS in proteobacteria. C10-HSL, characterized by a 10-carbon acyl chain bonded to a homoserine lactone ring, exhibits both hydrophobic and hydrophilic properties, enabling efficient diffusion across bacterial membranes. Over 50 gram-negative species utilize AHLs for intercellular communication, including pathogens like Pseudomonas aeruginosa and Acinetobacter nosocomialis.
AHL signaling networks operate through a concentration-dependent feedback loop:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₄H₂₅NO₃ | |
Molecular Weight | 255.35 g/mol | |
Solubility | DMSO, DMF (~30 mg/mL) | |
Bioactive Concentration | 50 nM–5 μM (varies by species and context) |
The LuxI-LuxR system is the canonical QS mechanism in gram-negative bacteria:
Notably, some LuxR homologs (e.g., QscR in P. aeruginosa) exhibit broad specificity, responding to multiple AHLs, including C10-HSL and 3OC12-HSL. This plasticity allows bacteria to integrate signals from diverse microbial communities.
C10-HSL biosynthesis involves two substrates:
Synthetic Routes:
C10-HSL directly modulates bacterial pathogenicity:
Organism | C10-HSL Concentration | Effect on Biofilm | Reference |
---|---|---|---|
P. aeruginosa | 5 μM | 70% reduction in biomass | |
A. nosocomialis | 80 μM | Enhanced pellicle formation | |
Methanogenic granules | 5,000 nM | Increased EPS production |
N-Decanoyl-DL-homoserine lactone exhibits distinct binding affinities for LuxR-type receptors, which govern its activity in canonical QS pathways. Structural analyses of TraR, a LuxR homolog in Agrobacterium tumefaciens, reveal that the homoserine lactone moiety interacts with conserved residues (e.g., Trp-57, Asp-70) in the ligand-binding domain (LBD), while the decanoyl chain occupies a hydrophobic pocket lined with variable residues (e.g., Tyr-53, Leu-40) [4]. This dual interaction ensures high specificity: the lactone core stabilizes the receptor fold, whereas the acyl chain length determines binding compatibility [4]. For instance, Pseudomonas aeruginosa LasR preferentially binds 3-oxo-C12-HSL but exhibits limited responsiveness to N-decanoyl-DL-homoserine lactone due to steric clashes with shorter acyl chains [4].
In LuxR-independent pathways, N-decanoyl-DL-homoserine lactone activates gene expression through alternative regulators. In P. aeruginosa LasR-RhlR-QscR triple mutants, this AHL induces antA and catB transcription by modulating AntR, an anthranilate-dependent activator [3]. AntR levels rise earlier in growth phases when N-decanoyl-DL-homoserine lactone is present, bypassing traditional QS circuits [3]. This mechanism highlights the compound’s versatility in regulating stress-response pathways even in the absence of canonical receptors.
Strain | catB Fold Change | antA Fold Change |
---|---|---|
LasR-RhlR-QscR mutant | 55x | 4.3x |
LasR-RhlR-QscR mutant + C10-HSL | 93x | 6.5x |
Wild-type (PAO1) | 20x | 5x |
N-Decanoyl-DL-homoserine lactone mediates cross-talk between LuxR paralogs, enabling integrated control of virulence and metabolism. In P. aeruginosa, QscR—a LuxR homolog—orchestrates a sub-regulon that responds to both 3-oxo-C12-HSL (via LasR) and N-decanoyl-DL-homoserine lactone [3]. This redundancy ensures robust activation of shared targets like antABC under diverse signaling conditions. Phylogenetic studies further suggest horizontal gene transfer of LuxI/LuxR systems between Gram-positive Actinobacteria and Gram-negative Proteobacteria, enabling cross-kingdom recognition of AHLs [2]. For example, Bacillus species acquired LuxR homologs that bind N-decanoyl-DL-homoserine lactone, linking QS to sporulation in nutrient-limited environments [2].